molecular formula C9H16Cl2N2O2 B3051423 N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide) CAS No. 33619-33-9

N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide)

Cat. No.: B3051423
CAS No.: 33619-33-9
M. Wt: 255.14 g/mol
InChI Key: YHXXCHVUPKCXGH-UHFFFAOYSA-N
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Description

N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide): is an organic compound with the molecular formula C₉H₁₆Cl₂N₂O₂ It is a bis-amide derivative, where the pentane-1,5-diyl group links two 2-chloroacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide) typically involves the reaction of pentane-1,5-diamine with 2-chloroacetyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide) follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure. The reagents are added in a controlled manner to ensure complete reaction and high yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide) can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the 2-chloroacetamide groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Reduction: The compound can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted amides, where the chlorine atoms have been replaced by the nucleophiles.

    Hydrolysis: The major products are pentane-1,5-diamine and 2-chloroacetic acid.

    Reduction: The major products are the corresponding amines.

Scientific Research Applications

N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide) has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide) involves its ability to act as an electrophile due to the presence of the 2-chloroacetamide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Butane-1,4-diyl)bis(2-chloroacetamide): Similar structure but with a butane linker instead of pentane.

    N,N’-(Hexane-1,6-diyl)bis(2-chloroacetamide): Similar structure but with a hexane linker instead of pentane.

    N,N’-(Ethane-1,2-diyl)bis(2-chloroacetamide): Similar structure but with an ethane linker instead of pentane.

Uniqueness

N,N’-(Pentane-1,5-diyl)bis(2-chloroacetamide) is unique due to its specific chain length, which can influence its reactivity and interactions with other molecules. The pentane linker provides a balance between flexibility and rigidity, making it suitable for various applications where other chain lengths might not be as effective.

Properties

IUPAC Name

2-chloro-N-[5-[(2-chloroacetyl)amino]pentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Cl2N2O2/c10-6-8(14)12-4-2-1-3-5-13-9(15)7-11/h1-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXCHVUPKCXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CCl)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955251
Record name N,N'-(Pentane-1,5-diyl)bis(2-chloroethanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33619-33-9
Record name NSC58836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58836
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Pentane-1,5-diyl)bis(2-chloroethanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(pentane-1,5-diyl)bis(2-chloroacetamide)
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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